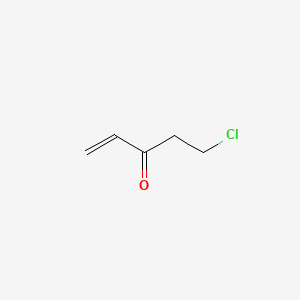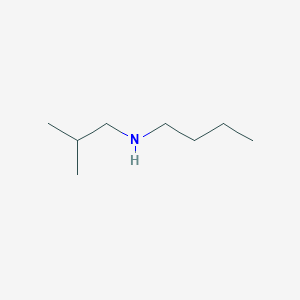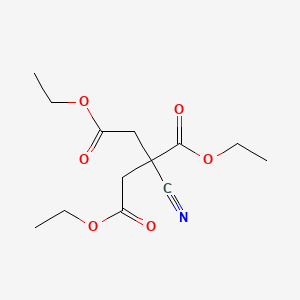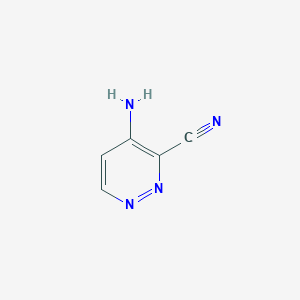
4-Amino-1,2-dihydroisoquinolin-3(4H)-one
描述
4-Amino-1,2-dihydroisoquinolin-3(4H)-one (ADIQ) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. ADIQ belongs to the class of isoquinolines, which are known for their diverse biological activities, such as anti-inflammatory, anti-cancer, anti-viral, and anti-microbial effects.
作用机制
The mechanism of action of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-Amino-1,2-dihydroisoquinolin-3(4H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. 4-Amino-1,2-dihydroisoquinolin-3(4H)-one has also been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-Amino-1,2-dihydroisoquinolin-3(4H)-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of several bacterial strains. Additionally, 4-Amino-1,2-dihydroisoquinolin-3(4H)-one has been found to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 4-Amino-1,2-dihydroisoquinolin-3(4H)-one in lab experiments is its relatively simple synthesis method. Additionally, 4-Amino-1,2-dihydroisoquinolin-3(4H)-one has been extensively studied for its potential as a therapeutic agent, which provides a strong foundation for further research. However, one limitation of using 4-Amino-1,2-dihydroisoquinolin-3(4H)-one in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain assays.
未来方向
There are several future directions for the study of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one and to optimize its therapeutic potential. Additionally, the development of novel 4-Amino-1,2-dihydroisoquinolin-3(4H)-one derivatives with improved solubility and bioavailability may enhance its efficacy as a therapeutic agent. Finally, the study of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one as an anti-microbial agent may provide new insights into the development of novel antibiotics.
科学研究应用
4-Amino-1,2-dihydroisoquinolin-3(4H)-one has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. 4-Amino-1,2-dihydroisoquinolin-3(4H)-one has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Amino-1,2-dihydroisoquinolin-3(4H)-one has been studied for its potential as an anti-microbial agent, as it has been shown to inhibit the growth of several bacterial strains.
属性
IUPAC Name |
4-amino-2,4-dihydro-1H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-8-7-4-2-1-3-6(7)5-11-9(8)12/h1-4,8H,5,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVYXGQGPCTVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(C(=O)N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624633 | |
| Record name | 4-Amino-1,4-dihydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,2-dihydroisoquinolin-3(4H)-one | |
CAS RN |
209983-18-6 | |
| Record name | 4-Amino-1,4-dihydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Chloroethyl)thio]-4-methylbenzene](/img/structure/B3049466.png)

![5,7-Dibromothieno[3,4-b]pyrazine](/img/structure/B3049469.png)







![3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B3049485.png)
